N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide
CAS No.: 334974-41-3
Cat. No.: VC7528681
Molecular Formula: C23H30N2O
Molecular Weight: 350.506
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 334974-41-3 |
|---|---|
| Molecular Formula | C23H30N2O |
| Molecular Weight | 350.506 |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide |
| Standard InChI | InChI=1S/C23H30N2O/c1-23(2,3)20-11-9-19(10-12-20)22(26)24-21-13-15-25(16-14-21)17-18-7-5-4-6-8-18/h4-12,21H,13-17H2,1-3H3,(H,24,26) |
| Standard InChI Key | YWIODUZHNKRKCF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Synthesis and Preparation Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide would likely involve several steps:
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Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
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Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
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Benzamide Formation: Finally, the benzamide moiety is introduced by reacting the intermediate with 4-tert-butylbenzoic acid or its derivatives in the presence of coupling agents.
Biological Activity and Potential Applications
While specific biological activity data for N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide is not readily available, compounds with similar structures often exhibit potential in medicinal chemistry. For instance, piperidine derivatives are known for their interactions with various biological targets, including enzymes and receptors, which can lead to applications in fields like neurology and oncology.
Comparison with Similar Compounds
Similar compounds, such as N-(1-benzylpiperidin-4-yl)-2-chloro-N-methyl-acetamide, have been studied for their biological activities, including inhibition of cholinesterase enzymes. The presence of a tert-butyl group in the benzamide part of N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide could influence its lipophilicity and interaction with biological targets compared to other benzamide derivatives.
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